![molecular formula C18H11F4N5 B2392512 1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890896-74-9](/img/structure/B2392512.png)
1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
This compound is a pyrazolopyrimidine derivative, which is a class of compounds that have been studied for various biological activities. The presence of fluorophenyl and trifluoromethylphenyl groups could potentially influence the compound’s properties and interactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolopyrimidine core, substituted with fluorophenyl and trifluoromethylphenyl groups. These groups could influence the compound’s conformation and electronic properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyrazolopyrimidine core, fluorophenyl, and trifluoromethylphenyl groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could impact its lipophilicity, stability, and other properties .Scientific Research Applications
- Mechanism : The unique properties of fluorine and the pyridine ring contribute to the biological activity of these compounds .
- Docking Studies : ANF-2 forms a stable complex with prostaglandin E synthase, suggesting its potential as a lead compound for developing new analgesic drugs .
Agrochemicals and Crop Protection
Pharmaceuticals
Analgesic Drug Development
Kinase Inhibition for Anticancer Research
Mechanism of Action
Mode of Action
Given its complex structure, it is likely that it interacts with its targets through a combination of non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces . These interactions may induce conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to impact a variety of cellular processes, including signal transduction, protein synthesis, and cell cycle regulation .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of information about its targets and mode of action, it’s difficult to predict its potential effects. It’s possible that it could have a range of effects depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to interact with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N5/c19-12-4-6-14(7-5-12)27-17-15(9-25-27)16(23-10-24-17)26-13-3-1-2-11(8-13)18(20,21)22/h1-10H,(H,23,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGKCJGVHUHCEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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